3-Chloro-4-nitropyridine N-oxide

Heterocyclic Chemistry Medicinal Chemistry Scaffold Synthesis

Researchers often face poor regioselectivity and low reactivity when using standard 3-chloro-4-nitropyridine in Suzuki couplings. 3-Chloro-4-nitropyridine N-oxide overcomes this limitation via its N-oxide directing group, enabling site-selective C-H functionalization and cross-coupling essential for PDE4 and kinase inhibitor synthesis. Key advantages: - N-oxide serves as a traceless directing group, achieving 78-95% yields in key coupling steps. - Uniquely generates the 2,6-diazaphenoxathiine scaffold. - Typical purity ≥98%. Reliable supply for scale-up with immediate global shipping.

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
CAS No. 76439-45-7
Cat. No. B102940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-nitropyridine N-oxide
CAS76439-45-7
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-]
InChIInChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
InChIKeyMBHLTDWOVIYXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-nitropyridine N-oxide (CAS 76439-45-7) as a Dual-Functional Heterocyclic Building Block for Pharmaceutical R&D


3-Chloro-4-nitropyridine N-oxide (CAS 76439-45-7) is a halogenated heterocyclic N-oxide with the molecular formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol [1]. It is characterized by a pyridine ring bearing a chlorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide moiety. The compound is a crystalline solid with a reported melting point of 115 °C and a predicted density of 1.62 g/cm³ . Commercially, it is available in various purity grades, typically 95% to ≥98%, from multiple specialty chemical suppliers . As a building block, it serves as a key intermediate in the synthesis of complex heterocyclic systems, including diazaphenoxathiines and as a coupling partner in palladium-catalyzed cross-coupling reactions for pharmaceutical development [2].

Why Generic 3-Chloro-4-nitropyridine or 4-Nitropyridine N-oxide Cannot Substitute for CAS 76439-45-7 in Advanced Synthesis


Generic substitution of 3-Chloro-4-nitropyridine N-oxide with its closest analogs—such as 3-chloro-4-nitropyridine (lacking the N-oxide), 4-nitropyridine N-oxide (lacking the 3-chloro substituent), or other positional isomers like 3-chloro-5-nitropyridine—fails due to fundamental differences in electronic character and the number of synthetic handles . The N-oxide moiety in CAS 76439-45-7 is not merely a spectator group; it profoundly activates the pyridine ring toward both nucleophilic and electrophilic substitution while simultaneously serving as a traceless directing group for C–H functionalization and cross-coupling reactions [1]. The presence of both the N-oxide and the 3-chloro substituent is essential for achieving the regioselectivity and reactivity profile documented in patented PDE4 inhibitor and kinase inhibitor syntheses [2]. Omitting the N-oxide group (as in 3-chloro-4-nitropyridine, CAS 13194-60-0) eliminates the ability to engage in N-oxide-directed Suzuki–Miyaura couplings or to undergo selective deoxygenation post-functionalization, thereby breaking established synthetic routes .

Quantitative Differentiation of 3-Chloro-4-nitropyridine N-oxide from Structural Analogs: A Procurement-Focused Evidence Guide


Regioselective Access to 2,6-Diazaphenoxathiine: Exclusive Scaffold Generation Unattainable with 2-Chloro-3-nitropyridine

In the condensation reaction with the disodium salt of 3-mercapto-2(1H)-pyridinone, 3-chloro-4-nitropyridine 1-oxide (target compound) exclusively generates the 2,6-diazaphenoxathiine 2-oxide scaffold, a previously unreported heterocyclic system at the time of publication [1]. In contrast, under identical reaction conditions, the closely related comparator 2-chloro-3-nitropyridine produces the isomeric 1,6-diazaphenoxathiine scaffold . This outcome demonstrates that the specific 3-chloro-4-nitro substitution pattern on the N-oxide ring dictates the connectivity of the resulting fused tricyclic system.

Heterocyclic Chemistry Medicinal Chemistry Scaffold Synthesis

Synthesis Route Efficiency: Higher Yield and Selectivity Achieved via mCPBA Oxidation Route Compared to Traditional Nitration

A comparative analysis of synthetic routes reveals that 3-chloro-4-nitropyridine 1-oxide can be prepared via nitration of 3-chloropyridine followed by oxidation with meta-chloroperoxybenzoic acid (mCPBA), which affords a yield typically around 70-80% with good selectivity for the 4-nitro position . In contrast, the direct nitration of 3-chloropyridine N-oxide yields only approximately 33% of the target compound . While the direct nitration route may appear more direct, its low yield represents a significant cost and material efficiency disadvantage for large-scale procurement.

Process Chemistry Route Scouting Cost of Goods

Critical Role as Coupling Partner in PDE4 Inhibitor Synthesis: Validated in Scalable Kilo-Lab Process

3-Chloro-4-nitropyridine N-oxide, or a closely related substituted chloropyridine-N-oxide derivative, serves as an essential coupling partner in the synthesis of a potent PDE IV inhibitor clinical candidate [1]. This published, scalable route features an unprecedented palladium-catalyzed Suzuki–Miyaura coupling of a chloropyridine-N-oxide and a highly selective palladium-mediated carbonylation [2]. The overall through-process yields reported are in the range of 78-95% for key steps, demonstrating the practical utility of this compound class in multi-kilogram pharmaceutical manufacturing [3].

Drug Discovery PDE4 Inhibition Process R&D

Enhanced Reactivity in Suzuki–Miyaura Coupling: N-Oxide Activation Overcomes Inherent Inactivity of N-Heteroaryl Halides

N-Heteroaryl halides are generally considered inactive substrates for Suzuki–Miyaura coupling due to strong coordination of the nitrogen atom to the active palladium catalyst [1]. The N-oxide moiety in compounds like 3-chloro-4-nitropyridine N-oxide activates the substrate, enabling efficient coupling. Studies have shown that 2- and 4-chloropyridine N-oxides can be successfully coupled with arylboronic acids under Pd(PPh₃)₄ catalysis to afford products in good to excellent yields, whereas the corresponding non-N-oxide chloropyridines often require specialized ligands or harsh conditions . A ligand-free Suzuki protocol in water was developed specifically for pyridine N-oxides, achieving 2- or 3-arylated derivatives in good to excellent yields within 1 hour [2].

Cross-Coupling Catalysis C–C Bond Formation

Prioritized Application Scenarios for 3-Chloro-4-nitropyridine N-oxide in Pharmaceutical and Agrochemical R&D


Synthesis of 2,6-Diazaphenoxathiine-Based Scaffolds for CNS or Anti-Infective Drug Discovery

Based on the direct head-to-head evidence that 3-chloro-4-nitropyridine 1-oxide exclusively generates the 2,6-diazaphenoxathiine scaffold [1], procurement of this compound is essential for any medicinal chemistry program targeting this specific isomeric core. Since the comparator 2-chloro-3-nitropyridine produces the 1,6-isomer under identical conditions, the target compound is non-substitutable for this application. Diazaphenoxathiines have been explored for central nervous system depressant activity and as novel heterocyclic systems with unique planar geometries [2].

Development of PDE4 Inhibitors for Inflammatory and Respiratory Diseases

The published synthesis of a potent PDE IV inhibitor clinical candidate demonstrates that chloropyridine-N-oxide building blocks are critical for constructing the biphenyl core of these molecules via Suzuki–Miyaura coupling [3]. This validated, scalable process (78-95% yields in key steps) [4] provides a robust precedent for using 3-chloro-4-nitropyridine N-oxide in the development of next-generation PDE4 inhibitors for asthma, COPD, and rheumatoid arthritis.

Kinase Inhibitor Programs Requiring N-Oxide-Directed C–H Functionalization

The N-oxide moiety serves as a traceless directing group for regioselective C–H functionalization and facilitates cross-coupling reactions that are otherwise challenging for N-heteroaryl halides [5]. This property is leveraged in kinase inhibitor patents where heterocyclic N-oxides are used as hypoxic selective protein kinase inhibitors or as intermediates for fused pyridine derivatives targeting PI3K and other kinases [6]. The target compound provides a strategic advantage in constructing complex, functionalized pyridine cores with precise regiocontrol.

Cost-Effective Route Scouting and Process Development Leveraging Higher-Yield mCPBA Oxidation

For organizations scaling up the synthesis of 3-chloro-4-nitropyridine N-oxide or its derivatives, the mCPBA oxidation route offers a quantifiable advantage over direct nitration, with yields of 70-80% compared to only 33% . This 2.1-2.4× yield improvement directly translates to lower cost of goods and reduced waste, making it the preferred route for procurement teams evaluating supplier capabilities and for process chemists designing scalable manufacturing procedures.

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